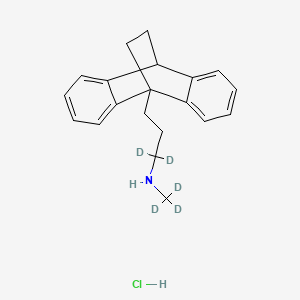
(3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3” is a unique chemical entity with distinct properties and applications It is known for its versatile reactivity and has been studied extensively in various fields of chemistry and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “(3” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of a metal with an organic halide, leading to the formation of a metal-carbon bond. This process can be carried out under various conditions, including transmetallation, metathesis, and hydrometallation . Each of these methods has its own set of reaction conditions and solvents that must be carefully controlled to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of “(3” often involves large-scale reactions using specialized equipment to maintain precise temperature and pressure conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the process. Industrial methods may also include continuous flow processes and the use of green solvents to minimize environmental impact .
化学反应分析
Types of Reactions: The compound “(3” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions: Common reagents used in the reactions of “(3” include halogens, acids, bases, and transition metal catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments. The choice of solvent also plays a significant role in the reaction outcomes, with polar and non-polar solvents being used depending on the specific reaction .
Major Products Formed: The major products formed from the reactions of “(3” depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds. The versatility of “(3” in forming different products makes it a valuable compound in synthetic chemistry .
科学研究应用
The compound “(3” has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions. In biology, “(3” has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections . In medicine, it is used in drug development and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials .
作用机制
The mechanism of action of “(3” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The compound’s ability to bind to specific receptors or enzymes is often the basis for its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
相似化合物的比较
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and transition metal complexes. These compounds share some structural similarities but may differ in their reactivity and applications. Examples include compounds with metal-carbon bonds, such as organosilicon and organotin compounds .
Uniqueness: What sets “(3” apart from similar compounds is its unique combination of reactivity and stability. This makes it particularly useful in applications where other compounds might fail due to instability or lack of reactivity. Its versatility in undergoing various chemical reactions also adds to its uniqueness, making it a valuable tool in both research and industrial settings .
属性
分子式 |
C23H38O3 |
|---|---|
分子量 |
367.6 g/mol |
IUPAC 名称 |
[(1R)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16-,17-,18+,19-,20+,21+,22+,23-/m1/s1/i1D3,14D,19D |
InChI 键 |
GQXZPRCPDHVBKD-QVNMSCIASA-N |
手性 SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@@]([2H])(C([2H])([2H])[2H])OC(=O)C |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



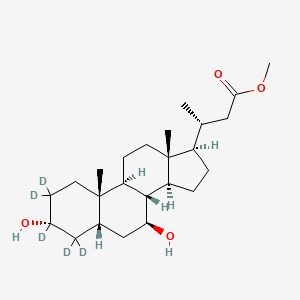
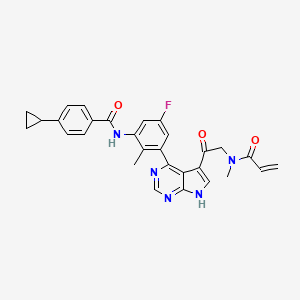

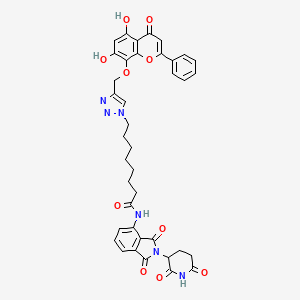
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
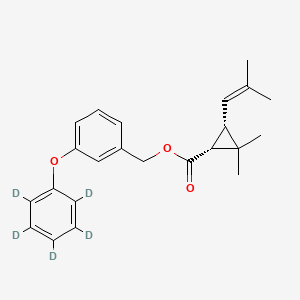

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
